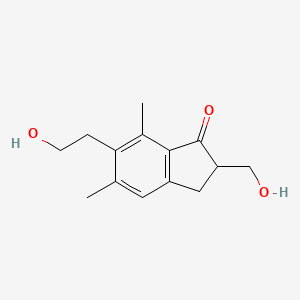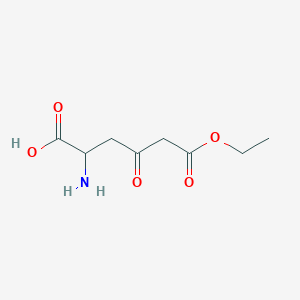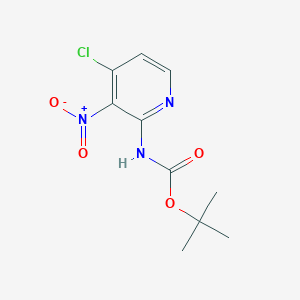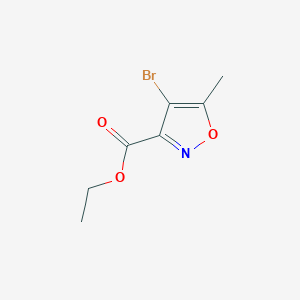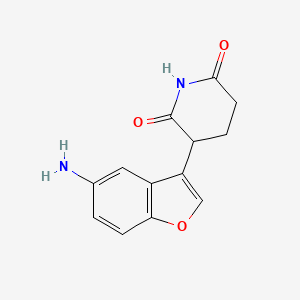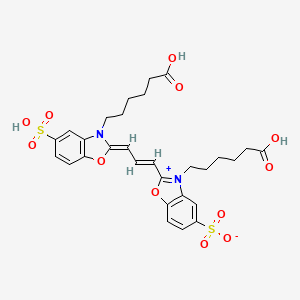
Cy2-diacid(diso3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy2-diacid(diso3) is a chemical compound with the molecular formula C29H32N2O12S2 and a molecular weight of 664.7 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is often used as a fluorescent dye due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cy2-diacid(diso3) involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of N-hydroxysuccinimide esters of Cy2, Cy3, and Cy5 dyes . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of Cy2-diacid(diso3) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ionic liquid catalysts has been explored to improve the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: Cy2-diacid(diso3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions of Cy2-diacid(diso3) include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of Cy2-diacid(diso3) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions can yield amine derivatives .
科学的研究の応用
Cy2-diacid(diso3) has a wide range of scientific research applications. In chemistry, it is used as a fluorescent dye for labeling and detecting biomolecules . In biology, it is employed in various imaging techniques to study cellular processes and structures . In medicine, Cy2-diacid(diso3) is used in diagnostic assays and therapeutic research . Additionally, it has industrial applications in the production of high-performance materials and as a catalyst in chemical reactions .
作用機序
The mechanism of action of Cy2-diacid(diso3) involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths. This property is utilized in imaging and detection applications . The molecular targets and pathways involved in its action depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds: Similar compounds to Cy2-diacid(diso3) include other fluorescent dyes such as Cy3 and Cy5 . These compounds share similar chemical structures and properties but differ in their specific applications and spectral characteristics .
Uniqueness: Cy2-diacid(diso3) is unique due to its specific molecular structure, which provides distinct fluorescent properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes .
特性
分子式 |
C29H32N2O12S2 |
|---|---|
分子量 |
664.7 g/mol |
IUPAC名 |
3-(5-carboxypentyl)-2-[(E,3Z)-3-[3-(5-carboxypentyl)-5-sulfo-1,3-benzoxazol-2-ylidene]prop-1-enyl]-1,3-benzoxazol-3-ium-5-sulfonate |
InChI |
InChI=1S/C29H32N2O12S2/c32-28(33)10-3-1-5-16-30-22-18-20(44(36,37)38)12-14-24(22)42-26(30)8-7-9-27-31(17-6-2-4-11-29(34)35)23-19-21(45(39,40)41)13-15-25(23)43-27/h7-9,12-15,18-19H,1-6,10-11,16-17H2,(H3-,32,33,34,35,36,37,38,39,40,41) |
InChIキー |
SXVPUIITLHRLSU-UHFFFAOYSA-N |
異性体SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)N(/C(=C/C=C/C3=[N+](C4=C(O3)C=CC(=C4)S(=O)(=O)[O-])CCCCCC(=O)O)/O2)CCCCCC(=O)O |
正規SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)N(C(=CC=CC3=[N+](C4=C(O3)C=CC(=C4)S(=O)(=O)[O-])CCCCCC(=O)O)O2)CCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


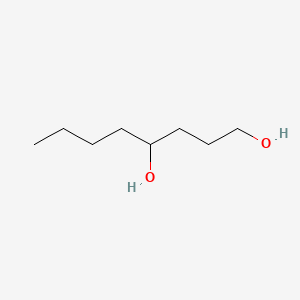

![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)

![1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-](/img/structure/B12102835.png)
